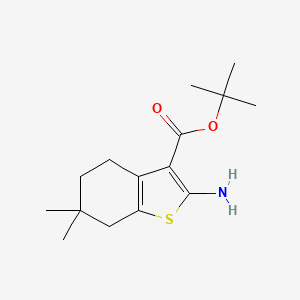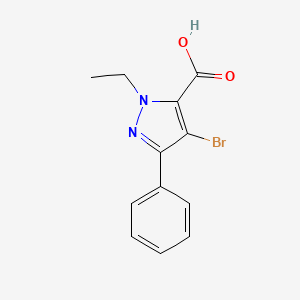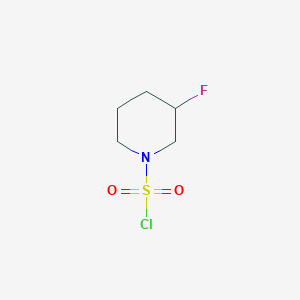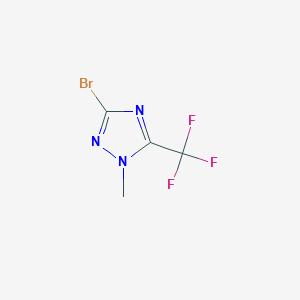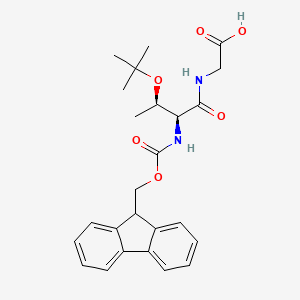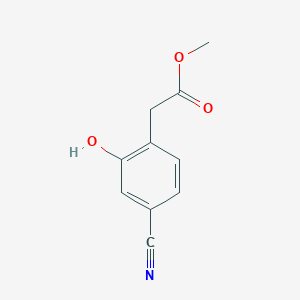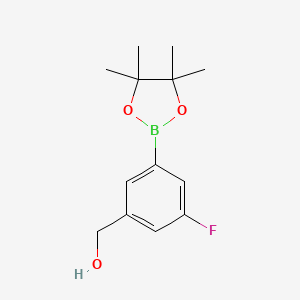
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH
Übersicht
Beschreibung
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates several protective groups, including the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butyloxycarbonyl (Boc) group, and the Psi(Me,Me)pro moiety. These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. This compound is particularly useful in solid-phase peptide synthesis, a method widely used in the production of peptides for research and therapeutic purposes.
Wissenschaftliche Forschungsanwendungen
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: It is utilized in the design of peptide-based therapeutics and vaccines.
Industry: The compound is employed in the production of peptide-based materials and nanostructures for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The lysine residue is first protected with the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Boc Protection: The ε-amino group of lysine is then protected with the Boc group. This is done by reacting the Fmoc-protected lysine with Boc2O in the presence of a base.
Serine Modification: The serine residue is modified with the Psi(Me,Me)pro moiety. This involves the reaction of serine with a suitable reagent to introduce the Psi(Me,Me)pro group.
Coupling: The protected lysine and modified serine residues are then coupled together using a coupling reagent such as HATU or DIC in the presence of a base like DIPEA.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH can undergo several types of chemical reactions, including:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HATU or DIC.
Substitution Reactions: The Psi(Me,Me)pro moiety can undergo substitution reactions under certain conditions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: HATU or DIC in the presence of DIPEA.
Major Products
The major products formed from these reactions include the deprotected amino acids and peptides, as well as the coupled peptide products.
Wirkmechanismus
The mechanism of action of Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH involves the selective formation of peptide bonds through the use of protective groups. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. The Psi(Me,Me)pro moiety introduces steric hindrance, which can influence the folding and stability of the resulting peptides. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in peptide synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
- Fmoc-Lys(Boc)-Ala(Psi(Me,Me)pro)-OH
- Fmoc-Lys(Boc)-Gly(Psi(Me,Me)pro)-OH
Uniqueness
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is unique due to the presence of the serine residue modified with the Psi(Me,Me)pro moiety. This modification can influence the compound’s reactivity and the properties of the resulting peptides. The combination of Fmoc and Boc protective groups allows for selective deprotection and coupling, making it a versatile building block in peptide synthesis.
Eigenschaften
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQJDNYUMSKATK-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


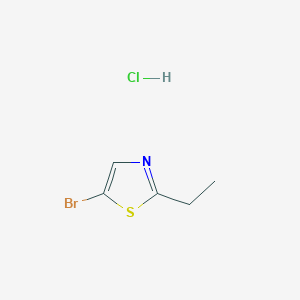
![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)
![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)


![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)
